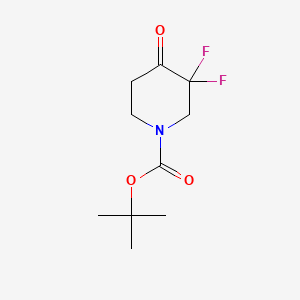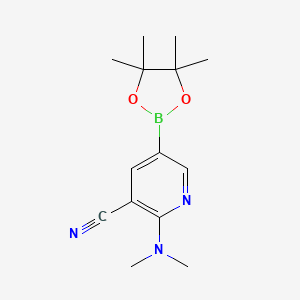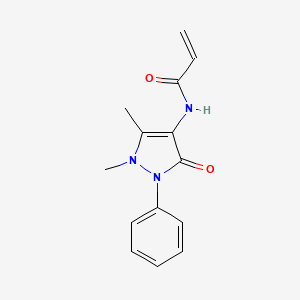
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide” is a chemical compound that has been actively involved in various fields of chemistry . It is a derivative of 4-aminoantipyrine, an amine derivative with multi-functional groups . The compound has been characterized by single crystal XRD analysis .
Synthesis Analysis
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The synthesis of this compound involves the reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone to produce different Schiff base derivatives .Molecular Structure Analysis
The pyrazole ring in the compound is oriented at dihedral angles with respect to the planes of the phenyl and benzene rings . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly . Hirshfeld surface analysis has been performed to probe these intermolecular interactions in detail .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, thiourea derivatives of 4-aminoantipyrine have been reported, in which the amine group is reacted with the isothiocyanate compounds to give the desired thiourea .Physical And Chemical Properties Analysis
The compound has a molecular weight of 443.531 . The quantum parameters of the compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations .Aplicaciones Científicas De Investigación
Structural Chemistry
The compound has been synthesized and characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing supramolecular assembly .
Quantum Parameters
The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed quite similarities between the experimental and theoretical calculations . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .
Docking Studies
The prepared compound was docked with Ampicillin-CTX-M-15 . The results showed good binding interaction between the ligand and the targeted amino acids, with the best binding score of −5.26 kcal/mol .
Biological Activity
4-Aminoantipyrine and their derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .
Synthesis
4-Aminoantipyrine has been the building block for synthesizing different heterocyclic and bioactive compounds . The reaction of the amine group in this compound with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .
Industrial Applications
These derivatives have contributed to dye and pigment preparation, analytical reagents, chemo-sensors, and the food industry .
Mecanismo De Acción
Target of Action
It has been docked with ampicillin-ctx-m-15, suggesting potential antimicrobial activity .
Mode of Action
The compound interacts with its target through various intermolecular interactions, including hydrogen bonding and interactions involving π-rings . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring .
Direcciones Futuras
The compound and its derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . They have contributed to dye and pigment preparation, analytical reagents, chemo-sensors, and the food industry . Future research could explore more potential applications and biological activities of this compound.
Propiedades
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h4-9H,1H2,2-3H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJVDICDYAOGEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide | |
Q & A
Q1: What makes N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide a promising scaffold for developing new antimicrobial agents?
A1: The research highlights the synthesis and antimicrobial evaluation of various compounds derived from N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide. This compound serves as a versatile building block for creating diverse structures, including 5-aminopyrazoles, bispyrazoles, and pyrazolo[1,5-a]pyrimidines []. These heterocyclic compounds are known to possess a wide range of biological activities, making them attractive targets for medicinal chemistry research. The study specifically demonstrates that modifications to this core structure can lead to potent antimicrobial activity against a range of bacterial and fungal strains, including those resistant to current treatments [].
Q2: Can you provide specific examples of promising antimicrobial compounds derived from N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide and their activity profiles?
A2: The research highlights several noteworthy compounds. For instance, a synthesized bispyrazole derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, demonstrating equipotency to ampicillin and gentamicin against S. epidermidis, B. subtilis, P. vulgaris, and K. pneumonia []. Additionally, certain azomethine derivatives displayed antifungal activity comparable to amphotericin B against A. clavatus []. These findings emphasize the potential of modifying N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide to create compounds with potent and targeted antimicrobial effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


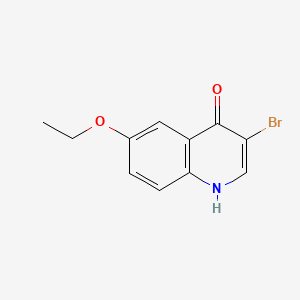
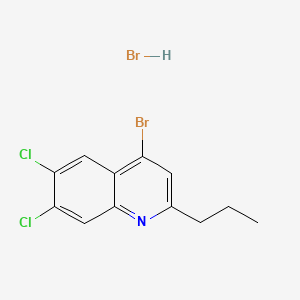
![2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride](/img/structure/B599133.png)
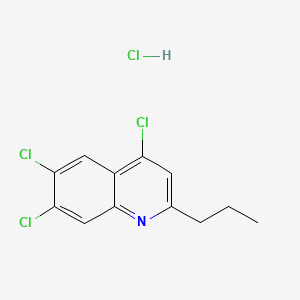
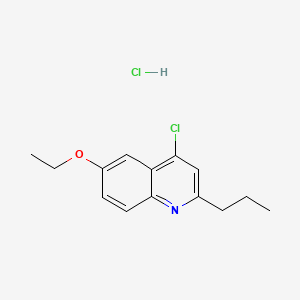
![6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one](/img/structure/B599139.png)
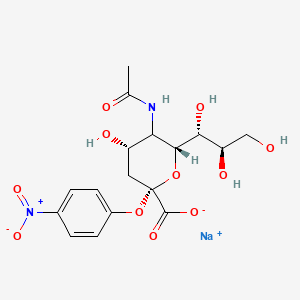

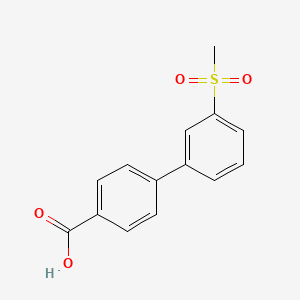
![6-Bromo-7-chloroimidazo[1,2-a]pyridine](/img/structure/B599144.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B599145.png)
